2-Styryl-4-oxo-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core with a phenylethenyl substituent. It has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can also be performed under microwave conditions to enhance the reaction rate and yield. The reaction conditions are mild, making it a convenient method for synthesizing this compound.
Industrial Production Methods
Industrial production of 2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimization of reaction parameters can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its biological activities make it a candidate for drug development, especially in the treatment of diseases involving protease activity.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . This inhibition can modulate various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylethenyl-4H-3,1-benzoxazin-4-one
- 2-Methyl-4H-3,1-benzoxazin-4-one
- 2-Ethyl-4H-3,1-benzoxazin-4-one
Uniqueness
2-[(E)-2-Phenylethenyl]-4H-3,1-benzoxazin-4-one is unique due to its phenylethenyl substituent, which imparts distinct chemical and biological properties
Properties
CAS No. |
18600-57-2 |
---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-(2-phenylethenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H11NO2/c18-16-13-8-4-5-9-14(13)17-15(19-16)11-10-12-6-2-1-3-7-12/h1-11H |
InChI Key |
KBAXULDFOCTUNQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)O2 |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.